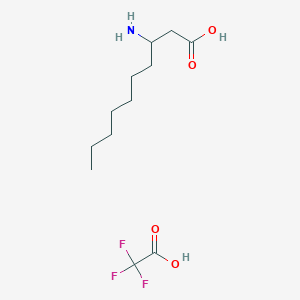
3-Aminodecanoic acid; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminodecanoic acid; trifluoroacetic acid is a compound formed by the combination of 3-aminodecanoic acid and trifluoroacetic acid. The compound is often used in various chemical and industrial applications due to its unique properties. The molecular formula of 3-aminodecanoic acid is C10H21NO2, and that of trifluoroacetic acid is C2HF3O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminodecanoic acid; trifluoroacetic acid involves the reaction of 3-aminodecanoic acid with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves mixing the two acids in a suitable solvent and allowing the reaction to proceed at a specific temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to handle the acids and maintain the required reaction conditions. The product is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
3-Aminodecanoic acid; trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
3-Aminodecanoic acid; trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand the effects of amino acids and their derivatives on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of 3-aminodecanoic acid; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Aminodecanoic acid; trifluoroacetic acid can be compared with other similar compounds, such as:
3-Aminodecanoic acid: This compound lacks the trifluoroacetic acid component and has different chemical properties and applications.
Trifluoroacetic acid: This compound lacks the 3-aminodecanoic acid component and is used in different chemical reactions and industrial processes
The uniqueness of this compound lies in its combination of the properties of both 3-aminodecanoic acid and trifluoroacetic acid, making it suitable for specific applications that require the characteristics of both components.
Properties
IUPAC Name |
3-aminodecanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCMKJPCDEOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













